molecular formula C11H12N2O2 B1374432 Ethyl 2-methyl-2H-indazole-5-carboxylate CAS No. 1334405-45-6

Ethyl 2-methyl-2H-indazole-5-carboxylate

Cat. No. B1374432
M. Wt: 204.22 g/mol
InChI Key: QZLGVHFBMCPMSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazoles, including Ethyl 2-methyl-2H-indazole-5-carboxylate, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-2H-indazole-5-carboxylate comprises an indazole ring bound to an ethyl ester group, with a methyl group. Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-methyl-2H-indazole-5-carboxylate include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Derivatives Synthesis and Applications

  • Synthesis of Ethyl-1H-Indazole-3-Carboxylate Derivatives

    Bistocchi et al. (1981) reported the synthesis of 65 new derivatives of ethyl-1H-indazole-3-carboxylate, including those with aliphatic or aromatic acyl radicals and substituents like halogens or methyl groups. These derivatives showed potential antiarthritic effects at doses lower than their toxic levels in preliminary tests on rats (Bistocchi et al., 1981).

  • Antimicrobial Activities of Thiazole Derivatives

    Desai et al. (2019) modified ethyl 2-amino-4-methylthiazole-5-carboxylate and studied its antimicrobial activities against various bacterial and fungal strains. Their research indicated a relationship between structure and antimicrobial activity, contributing to the understanding of these compounds' potential uses (Desai, Bhatt, & Joshi, 2019).

  • Chiral 2-Aminoalkyloxazole-4-Carboxylates Synthesis

    Cox, Prager, and Svensson (2003) synthesized chiral 2-aminoalkyloxazole-4-carboxylate esters from ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. These compounds were formed without significant racemization and have potential applications in asymmetric synthesis (Cox, Prager, & Svensson, 2003).

  • Functionalized Tetrahydropyridines Synthesis

    Zhu et al. (2003) achieved the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates using ethyl 2-methyl-2,3-butadienoate. This represents an innovative approach in organic synthesis with potential applications in medicinal chemistry (Zhu, Lan, & Kwon, 2003).

  • Novel Indazole Bearing Oxadiazole Derivatives

    Ghelani, Khunt, and Naliapara (2017) synthesized novel indazole bearing oxadiazole derivatives with potential antimicrobial properties. Their research contributes to the exploration of new compounds for antimicrobial applications (Ghelani, Khunt, & Naliapara, 2017).

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in the research of Ethyl 2-methyl-2H-indazole-5-carboxylate could involve exploring its potential medicinal applications and developing more efficient synthetic approaches.

properties

IUPAC Name

ethyl 2-methylindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7-13(2)12-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLGVHFBMCPMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CN(N=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-2H-indazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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